molecular formula C13H25ClN2O2 B2708886 Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride CAS No. 948556-06-7

Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride

Cat. No. B2708886
CAS RN: 948556-06-7
M. Wt: 276.81
InChI Key: DACRQTQGWMDTOO-UHFFFAOYSA-N
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Description

Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 885268-42-8 . It has a molecular weight of 240.35 . The IUPAC name for this compound is tert-butyl 2,7-diazaspiro [4.5]decane-2-carboxylate .


Physical And Chemical Properties Analysis

Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride is a compound that can exist in various physical forms such as liquid, solid, or semi-solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13;/h14H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACRQTQGWMDTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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